molecular formula C21H30O11 B1251958 Gymnasterkoreaside B

Gymnasterkoreaside B

Cat. No.: B1251958
M. Wt: 458.5 g/mol
InChI Key: DUYBDGOVGTYZNZ-DOOOCGFBSA-N
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Description

Gymnasterkoreaside B is a polyacetylene glucoside isolated from the roots of Gymnaster koraiensis, a plant traditionally used in East Asian medicine. It is characterized as a yellow oil with the molecular formula C₂₁H₃₀O₁₁, indicating a glycosylated structure with a polyacetylene backbone . These properties suggest that this compound may also participate in modulating immune responses or microbial growth, though further studies are needed to confirm its mechanisms.

Properties

Molecular Formula

C21H30O11

Molecular Weight

458.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E,3R)-3-hydroxydec-8-en-4,6-diynoxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H30O11/c1-2-3-4-5-6-7-13(23)8-9-29-19-17(26)16(25)15(24)14(32-19)10-30-20-18(27)21(28,11-22)12-31-20/h2-3,13-20,22-28H,8-12H2,1H3/b3-2+/t13-,14+,15+,16-,17+,18-,19+,20+,21+/m0/s1

InChI Key

DUYBDGOVGTYZNZ-DOOOCGFBSA-N

Isomeric SMILES

C/C=C/C#CC#C[C@@H](CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@](CO2)(CO)O)O)O)O)O)O

Canonical SMILES

CC=CC#CC#CC(CCOC1C(C(C(C(O1)COC2C(C(CO2)(CO)O)O)O)O)O)O

Synonyms

(3R)-8-decene-4,6-diyne-1,3-diol-1-O-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyraside
gymnasterkoreaside B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Gymnaster koraiensis A

  • Molecular Formula : C₁₇H₂₄O₃
  • Source : Leaves of Gymnaster koraiensis .
  • Structure : Lacks the glucoside moiety present in Gymnasterkoreaside B, instead featuring a simpler polyacetylene chain.

(3R)-8-Decene-4,6-diyne-1,3-diol 1-O-β-D-glucopyranoside

  • Molecular Formula : C₁₆H₂₂O₇
  • Source : Roots of Gymnaster koraiensis .
  • Structure : Shares the glucoside group with this compound but has a shorter polyacetylene chain (C16 vs. C21).
  • Key Difference : The shorter carbon backbone may reduce membrane interaction efficacy, a critical factor for antimicrobial action .

Comparison with Functionally Similar Compounds

Bidensyneoside A (Gymnasterkoreaside A)

  • Molecular Formula: Not explicitly stated, but structurally analogous to compound 2 in .
  • Source : Launaea capitata .
  • Pharmacology : Demonstrates weaker anti-biofilm activity compared to its structural analog (compound 1). In Klebsiella pneumoniae assays, it failed to significantly reduce biofilm formation (78.95% biofilm retention vs. 42.1% for compound 1) .
  • Key Difference : Variations in the polyacetylene chain or glycosylation pattern may explain reduced efficacy compared to this compound’s analogs.

Gymnemic Acid I

  • Molecular Formula : C₄₃H₆₆O₁₄
  • Source : Gymnema sylvestre .
  • Pharmacology : Primarily a sweet-taste suppressor, functioning as a flavor modifier .
  • Key Difference: Despite sharing a glycosylated structure, its large triterpenoid skeleton (vs. polyacetylene in this compound) results in distinct biological roles.

Data Table: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Source Key Pharmacological Activity Structural Feature
This compound C₂₁H₃₀O₁₁ G. koraiensis roots Not explicitly stated Polyacetylene + glucoside
Gymnaster koraiensis A C₁₇H₂₄O₃ G. koraiensis leaves NFAT inhibition Polyacetylene (no glycoside)
(3R)-8-Decene derivative C₁₆H₂₂O₇ G. koraiensis roots Presumed antimicrobial Shorter polyacetylene chain
Bidensyneoside A Undisclosed Launaea capitata Weak anti-biofilm Structural analog
Gymnemic Acid I C₄₃H₆₆O₁₄ Gymnema sylvestre Flavor modification Triterpenoid glycoside

Research Findings and Implications

Structural Determinants of Activity :

  • Glycosylation enhances solubility and bioavailability, as seen in this compound and its analogs .
  • Polyacetylene chain length correlates with antimicrobial potency. Compound 1 (C14 chain) from Launaea capitata showed stronger anti-biofilm effects than Bidensyneoside A, likely due to optimal hydrophobic interactions with bacterial membranes .

Source-Dependent Variability: Compounds from G. koraiensis (e.g., this compound) may prioritize immunomodulation, while those from Launaea capitata target microbial pathways, reflecting evolutionary adaptations in host plants .

Gaps in Knowledge: this compound’s specific activities remain uncharacterized.

Q & A

Q. How should conflicting data on this compound’s cytotoxicity be addressed in publications?

  • Methodological Answer : Clearly delineate experimental conditions (e.g., cell viability assay type, exposure duration) in the results. Discuss limitations (e.g., assay interference by compound autofluorescence) and propose follow-up studies (e.g., apoptosis markers). Use the discussion section to contextualize findings within existing literature .

Data Presentation and Peer Review

Q. What are best practices for presenting NMR spectral data of this compound in manuscripts?

  • Methodological Answer : Include full spectra in supplementary materials with peak assignments (δ values, multiplicity, coupling constants). In the main text, summarize key signals (e.g., olefinic protons, glycosidic linkages) and compare with literature data for structural confirmation .

Q. How can researchers avoid redundancy between tables/text in this compound studies?

  • Methodological Answer : Use tables for comparative data (e.g., IC50 values across cell lines) and figures for mechanistic schematics. In the text, highlight trends and statistical significance without repeating tabulated data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gymnasterkoreaside B
Reactant of Route 2
Gymnasterkoreaside B

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